molecular formula C10H14Cl2SSi B14529954 Chloro[(4-chlorophenyl)sulfanyl]diethylsilane CAS No. 62474-49-1

Chloro[(4-chlorophenyl)sulfanyl]diethylsilane

Cat. No.: B14529954
CAS No.: 62474-49-1
M. Wt: 265.27 g/mol
InChI Key: FPCWVXOSRJGKSM-UHFFFAOYSA-N
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Description

Chloro[(4-chlorophenyl)sulfanyl]diethylsilane is an organosilicon compound with the molecular formula C10H14Cl2SSi. This compound features a silicon atom bonded to two ethyl groups, a chlorine atom, and a 4-chlorophenylsulfanyl group. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro[(4-chlorophenyl)sulfanyl]diethylsilane can be synthesized through several methods. One common approach involves the reaction of diethylchlorosilane with 4-chlorothiophenol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Chloro[(4-chlorophenyl)sulfanyl]diethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted silanes with various functional groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

Chloro[(4-chlorophenyl)sulfanyl]diethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Chloro[(4-chlorophenyl)sulfanyl]diethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, making it a versatile reagent in organic synthesis. The sulfanyl group can undergo oxidation and substitution reactions, further expanding its utility in chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Chloro[(4-chlorophenyl)sulfanyl]trimethylsilane
  • Chloro[(4-chlorophenyl)sulfanyl]triethylsilane
  • Chloro[(4-chlorophenyl)sulfanyl]diphenylsilane

Uniqueness

Chloro[(4-chlorophenyl)sulfanyl]diethylsilane is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The presence of both ethyl groups and the 4-chlorophenylsulfanyl group allows for diverse chemical transformations and applications in various fields .

Properties

CAS No.

62474-49-1

Molecular Formula

C10H14Cl2SSi

Molecular Weight

265.27 g/mol

IUPAC Name

chloro-(4-chlorophenyl)sulfanyl-diethylsilane

InChI

InChI=1S/C10H14Cl2SSi/c1-3-14(12,4-2)13-10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3

InChI Key

FPCWVXOSRJGKSM-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(SC1=CC=C(C=C1)Cl)Cl

Origin of Product

United States

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